Cholest-4-en-3-one, 1-hydroxy-, (1a)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cholest-4-en-3-one, 1-hydroxy-, (1a)-, also known as 1α-hydroxycholest-4-en-3-one, is a steroid derivative that plays a significant role in various biological processes. It is a cholestanoid, a type of steroid, and is a human and plant metabolite. This compound is derived from cholesterol through oxidation and isomerization processes catalyzed by cholesterol oxidase, a bacterial flavoenzyme .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cholest-4-en-3-one, 1-hydroxy-, (1a)- can be synthesized through several chemical methods:
Oppenauer Oxidation of Cholesterol: This method involves the oxidation of cholesterol using aluminum isopropoxide and acetone.
Acid-Catalyzed Isomerization of Cholest-5-en-3-one: This process converts cholest-5-en-3-one to cholest-4-en-3-one using acid catalysts.
Pyridinium Chlorochromate Oxidation: Cholesterol is oxidized using pyridinium chlorochromate to yield cholest-4-en-3-one.
Industrial Production Methods
Industrial production of cholest-4-en-3-one, 1-hydroxy-, (1a)- often involves enzymatic conversion using cholesterol oxidase from Rhodococcus species in an aqueous/organic biphasic system. This method simplifies and accelerates production, benefiting the subsequent separation and purification processes. The product is then purified through extraction, washing, evaporation, column chromatography, and recrystallization, achieving a purity of 99.78% .
Chemical Reactions Analysis
Types of Reactions
Cholest-4-en-3-one, 1-hydroxy-, (1a)- undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form different derivatives.
Reduction: The compound can be reduced to form cholest-4-en-3-ol.
Substitution: It can undergo substitution reactions to form various functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate and other chromium-based reagents.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions under acidic or basic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of cholest-4-en-3-one, 1-hydroxy-, (1a)-, which are useful intermediates in the synthesis of steroid drugs .
Scientific Research Applications
Cholest-4-en-3-one, 1-hydroxy-, (1a)- has several scientific research applications:
Chemistry: It serves as an important intermediate in the synthesis of steroid drugs and other bioactive compounds.
Biology: The compound is studied for its role in cholesterol metabolism and its effects on cellular processes.
Medicine: It has potential therapeutic applications in treating obesity, liver disease, and keratinization disorders.
Industry: The compound is used in the production of steroid drugs and other pharmaceuticals
Mechanism of Action
Cholest-4-en-3-one, 1-hydroxy-, (1a)- exerts its effects through various molecular targets and pathways:
Cholesterol Metabolism: It is involved in the degradation of cholesterol, catalyzing the hydroxylation of the C-26 carbon, followed by oxidation to the carboxylic acid via the aldehyde intermediate.
Steroid Hormone Synthesis: The compound is a precursor in the biosynthesis of steroid hormones, including glucocorticoids, estrogens, and androgens.
Cell Signaling: It plays a role in cell signaling pathways, influencing gene transcription and cellular differentiation.
Comparison with Similar Compounds
Cholest-4-en-3-one, 1-hydroxy-, (1a)- can be compared with other similar compounds:
Cholest-4-en-3-one: This compound lacks the hydroxyl group at the 1α position, making it less reactive in certain biochemical pathways.
7α-Hydroxy-4-cholesten-3-one: This compound is an intermediate in bile acid synthesis and has different biological roles compared to cholest-4-en-3-one, 1-hydroxy-, (1a)-.
25-Hydroxycholest-4-en-3-one: This compound has an additional hydroxyl group at the 25th position, influencing its metabolic pathways and biological activities.
Conclusion
Cholest-4-en-3-one, 1-hydroxy-, (1a)- is a versatile compound with significant roles in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it an important intermediate in the synthesis of various bioactive compounds and pharmaceuticals.
Properties
Molecular Formula |
C27H44O2 |
---|---|
Molecular Weight |
400.6 g/mol |
IUPAC Name |
(1S,8S,9S,10R,13R,14S,17R)-1-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C27H44O2/c1-17(2)7-6-8-18(3)22-11-12-23-21-10-9-19-15-20(28)16-25(29)27(19,5)24(21)13-14-26(22,23)4/h15,17-18,21-25,29H,6-14,16H2,1-5H3/t18-,21+,22-,23+,24+,25+,26-,27+/m1/s1 |
InChI Key |
DSJZBLQRMMDUAE-DCIFWVQBSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)C[C@@H]([C@]34C)O)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CC(C34C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.